molecular formula C12H11NO2 B112075 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde CAS No. 169036-73-1

1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B112075
M. Wt: 201.22 g/mol
InChI Key: IDXACMSARNPHFV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a pyrrole ring with a 2-methoxyphenyl group attached to one carbon and an aldehyde group attached to an adjacent carbon. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .


Chemical Reactions Analysis

As a pyrrole derivative, this compound might participate in various chemical reactions. The pyrrole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The aldehyde group is reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the presence of an aldehyde group suggests that the compound may be polar and capable of forming hydrogen bonds .

Scientific Research Applications

N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8)

  • Scientific Field : Parasitology .
  • Application Summary : This compound was used in the treatment of leishmaniasis, a disease caused by the parasite Leishmania mexicana .
  • Methods of Application : The compound was synthesized and its inhibitory concentration (IC50) was determined. It was found to inhibit 68.27% of the activity of recombinant L. mexicana arginase .
  • Results : The compound induced several changes in the parasite, such as membrane blebbing, the presence of autophagosomes, membrane detachment, and mitochondrial and kinetoplast disorganization. It also triggered the production of reactive oxygen species (ROS) and induced parasite apoptosis. In an experimental model of cutaneous leishmaniasis, it reduced the parasite load by 71% .

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine

  • Scientific Field : Pharmacology .
  • Application Summary : This compound was developed as a highly selective inhibitor of the 5-HT1A receptor .
  • Methods of Application : The compound was synthesized and its binding affinity for the 5-HT1A receptor was tested .
  • Results : The compound proved to be a highly selective ligand for the 5-HT1A receptor, with a binding constant of 1.2 nM .

Macrocyclic Appended 1-(2-methoxyphenyl)piperazine

  • Scientific Field : Neurology .
  • Application Summary : This compound was used for 5-HT1A Neuroreceptor Imaging .
  • Methods of Application : The compound was synthesized and its binding affinity for the 5-HT1A receptor was tested . It was labeled with GdCl3 and 68GaCl3 to perform MRI (relaxivity studies) and PET respectively .
  • Results : The compound showed high binding at the target receptor with a G score of -12.132 . The rat brain uptake was 3.91 % ID/g (percentage of the injected dose per gram) at 30 min post injection .

1-(2-Methoxyphenyl)piperazine

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound was used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It was also used to prepare cyclic amine substituted Tröger′s base derivatives and functionalized bis(mercaptoimidazolyl)borates .
  • Methods of Application : The compound was synthesized and then reacted with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide .
  • Results : The resulting compound was used in various chemical reactions .

Macrocyclic Appended 1-(2-methoxyphenyl)piperazine

  • Scientific Field : Neurology .
  • Application Summary : This compound was used for 5-HT1A Neuroreceptor Imaging .
  • Methods of Application : The compound was synthesized and its binding affinity for the 5-HT1A receptor was tested . It was labeled with GdCl3 and 68GaCl3 to perform MRI (relaxivity studies) and PET respectively .
  • Results : The compound showed high binding at the target receptor with a G score of -12.132 . The rat brain uptake was 3.91 % ID/g (percentage of the injected dose per gram) at 30 min post injection .

1-(2-Methoxyphenyl)piperazine

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound was used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It was also used to prepare cyclic amine substituted Tröger′s base derivatives and functionalized bis(mercaptoimidazolyl)borates .
  • Methods of Application : The compound was synthesized and then reacted with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide .
  • Results : The resulting compound was used in various chemical reactions .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. In general, care should be taken when handling any chemical compound, particularly if its toxicity and other safety properties are not known .

Future Directions

Future research on this compound could involve further elucidation of its structure, synthesis, and properties, as well as investigation of its potential biological activity. If this compound is found to be biologically active, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

1-(2-methoxyphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12-7-3-2-6-11(12)13-8-4-5-10(13)9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXACMSARNPHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390359
Record name 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804213
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

CAS RN

169036-73-1
Record name 1-(2-Methoxyphenyl)-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169036-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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